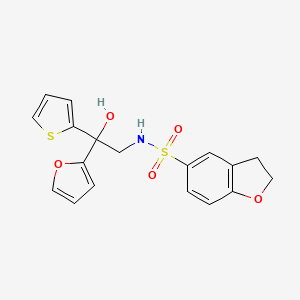

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

This compound is a structurally complex sulfonamide derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl moiety, introducing both aromatic heterocycles (furan and thiophene) and a hydroxyl group into the structure.

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c20-18(16-3-1-8-24-16,17-4-2-10-25-17)12-19-26(21,22)14-5-6-15-13(11-14)7-9-23-15/h1-6,8,10-11,19-20H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUALGYHEIEWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Characteristics

This compound features several significant structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene ring : A five-membered ring containing sulfur.

- Benzofuran core : A fused structure that enhances its pharmacological properties.

- Hydroxyl group : Contributes to its reactivity and solubility.

The molecular formula of this compound is , with a molecular weight of approximately 287.4 g/mol. The presence of these heterocycles and functional groups suggests a diverse range of biological activities.

Synthesis

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. Common methods include:

- Formation of intermediates : Reaction of furan and thiophene derivatives in the presence of bases like sodium hydride or potassium carbonate.

- Hydroxylation : Using oxidizing agents such as hydrogen peroxide to introduce hydroxyl groups.

- Final coupling : Combining the furan and thiophene derivatives with benzofuran moieties through coupling reactions like Suzuki or Heck coupling .

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology:

Antitumor Activity

Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Notably:

- A549 (lung cancer) : IC50 values ranging from 8.78 ± 3.62 μM in 2D assays, indicating significant effectiveness against tumor growth .

- HT-29 (colon cancer) : Demonstrated moderate to high activity with IC50 values around 10–20 μM in different assay formats .

Antimicrobial Properties

The compound has shown promising antimicrobial activity, particularly against pathogenic bacteria and fungi. The presence of both furan and thiophene rings is believed to enhance its interaction with microbial membranes, leading to cell death .

The mechanisms underlying the biological activities include:

- Inhibition of cell proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of apoptosis : Markers such as phosphatidylserine exposure have been noted, indicating programmed cell death in treated cells .

- Antioxidant activity : The hydroxyl groups may contribute to scavenging free radicals, providing protective effects against oxidative stress .

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of this compound on various human cancer cell lines, showing a significant reduction in cell viability across multiple formats (both 2D and 3D cultures). The results indicated that the compound's structure plays a crucial role in its bioactivity .

- Antimicrobial Testing : In vitro tests revealed that concentrations as low as 1 μM significantly reduced the number of viable pathogens in culture assays, suggesting its potential as an antimicrobial agent .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a unique structure characterized by a benzothiazole core with nitrothiophene and dimethyl substituents. Its molecular formula is , and it possesses notable properties that contribute to its functionality in various applications.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate has been investigated for its potential to inhibit cancer cell proliferation.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar benzothiazole derivatives effectively reduced tumor growth in vitro and in vivo models, suggesting potential therapeutic applications for this compound in cancer treatment .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that the presence of the nitro group in the thiophene moiety enhances its antibacterial activity.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table reflects findings from laboratory tests where the compound exhibited varying degrees of effectiveness against common bacterial strains .

Materials Science Applications

1. Organic Electronics

Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate can be utilized in organic electronic devices due to its semiconducting properties.

- Application: The compound has been incorporated into organic thin-film transistors (OTFTs), where it demonstrates favorable charge transport characteristics.

2. Photovoltaic Cells

Research has explored its use in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light efficiently makes it a candidate for enhancing the performance of photovoltaic devices.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Antimicrobial Screening Studies

and describe the synthesis of 5-(substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide derivatives (4a-4m) . These compounds share the sulfonamide backbone but differ in substituents:

- Core structure : The target compound uses a 2,3-dihydrobenzofuran core, whereas compounds 4a-4m employ a furan-2-sulfonamide scaffold.

- Substituent variation : The target compound replaces phenyl groups (in 4a-4m) with thiophen-2-yl and furan-2-yl moieties. Thiophene and furan are electron-rich heterocycles, which may enhance binding to biological targets compared to phenyl groups due to their polarized π-systems .

Table 1: Key Structural Differences

Sulfonamide Derivatives with Heterocyclic Moieties

and highlight sulfonamide analogues with thiadiazole and oxadiazole rings:

- N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (): This compound replaces the dihydrobenzofuran core with a 1,3,4-oxadiazole system. The sulfanyl (-S-) group may confer distinct pharmacokinetic properties compared to the sulfonamide (-SO₂-NH-) group in the target compound, such as altered metabolic stability .

- 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide (): Features a thiadiazole ring and furanmethyl group.

Table 2: Heterocyclic Sulfonamide/Thioamide Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.